5,6,7,8-Tetrahydroisoquinolin-8-amine

CXCR4 antagonism medicinal chemistry scaffold optimization

5,6,7,8-Tetrahydroisoquinolin-8-amine (CAS 497251-60-2, MFCD08235025) is a partially hydrogenated isoquinoline derivative featuring a primary amine at the 8-position (molecular formula C9H12N2, molecular weight 148.21 g/mol). The compound serves as a versatile chiral amine building block for medicinal chemistry and asymmetric catalysis applications.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 497251-60-2
Cat. No. B1387582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinolin-8-amine
CAS497251-60-2
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CN=C2)N
InChIInChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2
InChIKeyBMARABOQKIKIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroisoquinolin-8-amine Procurement Guide | CAS 497251-60-2


5,6,7,8-Tetrahydroisoquinolin-8-amine (CAS 497251-60-2, MFCD08235025) is a partially hydrogenated isoquinoline derivative featuring a primary amine at the 8-position (molecular formula C9H12N2, molecular weight 148.21 g/mol). The compound serves as a versatile chiral amine building block for medicinal chemistry and asymmetric catalysis applications . Its tetrahydroisoquinoline (THIQ) core structure enables distinct metabolic stability and synthetic accessibility profiles compared to the structurally analogous tetrahydroquinoline (THQ) scaffold [1]. Commercial availability typically ranges from 95% to 98% purity from multiple suppliers, with physical property predictions indicating a boiling point of 256.3±28.0°C at 760 mmHg and a pKa of 8.57±0.20 .

5,6,7,8-Tetrahydroisoquinolin-8-amine | Why Scaffold Selection Matters for CXCR4 Antagonist Development


In the development of CXCR4 antagonists, the choice between tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds represents a critical structure-activity decision with quantifiable consequences for both synthetic accessibility and metabolic stability. Literature evidence demonstrates that the (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, while prevalent in earlier CXCR4 antagonist research, imposes chirality and synthetic rigidity that necessitates longer synthetic sequences [1]. Conversely, the THIQ-based scaffold exemplified by this compound enables a more efficient medicinal chemistry strategy while introducing distinct metabolic liabilities that must be addressed through scaffold-specific optimization [1]. Furthermore, 8-amino-THIQ derivatives exhibit antinociceptive activity via a non-nicotinic mechanism distinct from conventional nicotinic acetylcholine receptor (nAChR) ligands, despite being designed as conformational analogs of 3-(aminomethyl)pyridines [2]. These scaffold-dependent pharmacological and metabolic differences preclude simple generic substitution without experimental validation.

5,6,7,8-Tetrahydroisoquinolin-8-amine Technical Evidence: Quantified Scaffold Differentiation Data


THIQ vs. THQ Scaffold: Synthetic Accessibility Advantage in CXCR4 Antagonist Series

In a comparative medicinal chemistry program for CXCR4 antagonists, the tetrahydroisoquinoline (THIQ) scaffold offered reduced synthetic complexity compared to the previously prevalent tetrahydroquinoline (THQ) scaffold. The THQ scaffold required longer synthetic sequences, exemplified by the synthesis of compound 13 (3-methyl substituted THQ analog) which required nine total synthetic steps from commercially available materials to produce the final compound [1]. This synthetic burden limited the ability to conduct efficient structure-activity relationship (SAR) studies [1]. The THIQ scaffold addressed this limitation by providing a more accessible framework for analog generation.

CXCR4 antagonism medicinal chemistry scaffold optimization

THIQ Scaffold Liver Microsomal Stability: Comparative Metabolic Data in CXCR4 Antagonist Context

The metabolic stability of THIQ-containing CXCR4 antagonist TIQ-15 was characterized in mouse liver microsomes (MLM) alongside comparator compounds. TIQ-15 exhibited 17% parent compound remaining after incubation, which was inferior to the constrained THQ scaffold compound 13 (39% remaining) but superior to the pyran analog 8 (3% remaining) [1]. This intermediate stability profile reflects the distinct metabolic handling of the THIQ core: the scaffold introduces metabolic soft spots subject to oxidation and dehydrogenation, as identified by LC-MS fragmentation analysis [2]. The open-scaffold analogs derived from the THIQ approach (compound 20h) achieved substantially improved MLM stability of 77% remaining at the cost of reduced CXCR4 potency [3].

metabolic stability liver microsomes CXCR4 antagonist

8-Amino-THIQ Antinociceptive Activity: Divergent Pharmacology from nAChR Ligands

A series of 8-amino-5,6,7,8-tetrahydroisoquinoline derivatives were evaluated as conformationally-constrained analogs of nicotinic cholinergic (nACh) receptor ligands. Despite being designed as nACh receptor ligands, these compounds failed to bind at nACh receptors (lacking significant affinity) [1]. Notably, the N-ethyl-N-methyl analog 3d was found to be at least equipotent with nicotine in rodent tests of antinociception via the tail-flick assay [1]. This divergence between intended mechanism (nAChR modulation) and observed pharmacology (antinociception via unknown mechanism) distinguishes the 8-amino-THIQ scaffold from conventional nicotinic agents.

antinociception pain research nicotinic pharmacology

5,6,7,8-Tetrahydroisoquinolin-8-amine Application Scenarios Based on Quantitative Evidence


CXCR4 Antagonist Lead Optimization Requiring Balanced Metabolic Stability and Synthetic Accessibility

Research teams developing CXCR4 antagonists should consider this compound when synthetic efficiency and SAR iteration speed are prioritized over maximal metabolic stability. The THIQ scaffold reduces synthetic step count to 3-4 steps compared to 9 steps for substituted THQ analogs, enabling rapid parallel analog synthesis [1]. However, researchers must account for the intermediate metabolic stability profile (TIQ-15: 17% remaining in MLM vs. THQ analog 13: 39% remaining), requiring scaffold-specific optimization strategies that can achieve substantial improvements (e.g., open-scaffold analog 20h: 77% remaining) [1]. This trade-off profile makes the THIQ core suitable for hit-to-lead campaigns where synthesis throughput initially outweighs stability optimization.

Non-nAChR Antinociceptive Agent Discovery Using Conformationally-Constrained Scaffolds

Investigators seeking antinociceptive agents with novel, non-nicotinic mechanisms should evaluate 8-amino-5,6,7,8-tetrahydroisoquinoline derivatives. Published evidence demonstrates that this scaffold produces compounds with antinociceptive potency at least equivalent to nicotine in rodent tail-flick assays despite lacking nACh receptor binding affinity [1]. This pharmacological divergence from the intended nicotinic mechanism suggests the 8-amino-THIQ core engages distinct targets relevant to pain signaling. The scaffold offers a validated starting point for exploring non-opioid, non-nicotinic analgesic pathways without the liability of nAChR-mediated adverse effects [1].

Chiral Amine Building Block for Asymmetric Catalysis and Alkaloid Synthesis

The 8-amino-5,6,7,8-tetrahydroisoquinoline scaffold provides a chiral amine backbone suitable for developing novel ligands in asymmetric catalysis. Related 8-amino-5,6,7,8-tetrahydroquinoline backbones (CAMPY ligands) have been successfully employed in Cp* metal complexes for asymmetric transfer hydrogenation of substituted dihydroisoquinolines, key intermediates in biologically active alkaloid synthesis [1]. The THIQ scaffold offers an analogous chiral framework with the amine positioned at the 8-position, enabling its use in rational design of chiral catalysts as alternatives to established Noyori-Ikariya (arene)Ru(II)/TsDPEN systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.